Adipoylcarnitine

Overview

Description

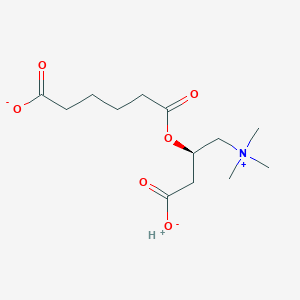

Adipoylcarnitine is an acylcarnitine, more specifically, it is an adipic acid ester of carnitine . It is believed that there are more than 1000 types of acylcarnitines in the human body . The molecular formula of this compound is C13H23NO6 .

Molecular Structure Analysis

The molecular structure of this compound can be found in various databases such as ChemSpider and LIPID MAPS . The exact mass of this compound is 289.152539 .Physical And Chemical Properties Analysis

This compound has several physical and chemical properties. It has 7 hydrogen bond acceptors and 2 hydrogen bond donors. It also has 11 freely rotating bonds . The polar surface area of this compound is 104 Å .Scientific Research Applications

Adipokines in Health and Disease : Adipoylcarnitine, as an adipokine, plays a significant role in the regulation of various physiological functions such as appetite, energy expenditure, insulin sensitivity, glucose and lipid metabolism, and immune system function. Its potential as a therapeutic agent for obesity and obesity-related diseases is noteworthy (Blüher & Mantzoros, 2015).

Role in Fatty Liver Diseases : Studies indicate that adiponectin, an adipokine, can significantly alleviate fatty liver diseases, including alcoholic and nonalcoholic types. This is partly achieved by influencing fatty acid oxidation and synthesis pathways (Xu et al., 2003).

Metabolomics in Obesity and Type 2 Diabetes : Research on acylcarnitines, including this compound, has shown their importance in the context of obesity and type 2 diabetes. They are involved in fatty acid and amino acid metabolism, impacting obesity and diabetes risk and management (Mihalik et al., 2012).

Adjunctive Treatment in Diabetes : Supplemental carnitine, which includes this compound, has been explored for its efficacy as an adjunctive therapy in diabetes. It can alleviate lipid-induced insulin resistance and enhance glucose disposal (Power et al., 2007).

Acylcarnitines in Brain Function : Acylcarnitines, such as this compound, play significant roles in brain health. They are involved in lipid synthesis, gene modulation, mitochondrial function, and neurotransmission. Their therapeutic potential in neurological diseases is a subject of ongoing research (Jones et al., 2010).

Biomarker of Metabolic Status : this compound, as part of the acylcarnitine profile, has been identified as a potential biomarker for metabolic diseases. Its levels can indicate changes in body metabolism and disease progression, particularly in the context of obesity and metabolic syndrome (McCann et al., 2021).

Regulation of Metabolic Pathways in Obesity : this compound and related compounds play a role in regulating genes and pathways involved in adipogenesis, lipolysis, and beta-oxidation. These processes are crucial for understanding obesity and its management (Lee et al., 2009).

Nomenclature and Therapeutic Potential : The classification, biochemistry, and pathophysiology of acylcarnitines, including this compound, are critical for their use as biomarkers and potential drug targets in various diseases (Dambrova et al., 2022).

Metabolic Intermediates in Weight Loss : this compound levels are associated with adiposity and insulin sensitivity. They are key intermediates affected by dietary interventions in weight management (Redman et al., 2011).

Predicting Type 2 Diabetes : Acylcarnitines have been suggested as early biomarkers for type 2 diabetes, providing insights into mitochondrial lipid dysregulation and metabolic health (Sun et al., 2016).

Future Directions

Adipoylcarnitine has been found to be a differential metabolite in the study of Cordyceps sinensis and other Cordyceps . This suggests that it could be a potential biomarker in future studies. Moreover, the increased plasma levels in medium and long-chain acylcarnitine are closely related to the risk of DCM, indicating that these factors can be an important tool for DCM risk assessment .

Mechanism of Action

Target of Action

Adipoylcarnitine primarily targets the mitochondria, where it plays a crucial role in the transport of fatty acids for subsequent β-oxidation .

Mode of Action

This compound interacts with its targets by facilitating the transport of acyl groups from the cytosol into the mitochondrial matrix for β-oxidation . This process results in the esterification of L-carnitine to form acylcarnitine derivatives .

Biochemical Pathways

This compound affects several biochemical pathways. It plays a vital role in the oxidative catabolism of long-chain acylcarnitines and modulates a number of physiological and pathophysiological functions, such as cardiac electrophysiology, insulin signaling, cellular stress, and inflammation .

Pharmacokinetics

The homeostasis of this compound is multifaceted, with concentrations achieved and maintained by a combination of oral absorption, de novo biosynthesis, carrier-mediated distribution into tissues, and extensive, but saturable, renal tubular reabsorption . The renal clearance of this compound increases after exogenous administration, approaching glomerular filtration rate after high intravenous doses .

Result of Action

The action of this compound results in the activation of branched-chain amino acid dehydrogenase and a metabolic shift . This shift is critical for the identification of mitochondrial dysfunction .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of this compound . Furthermore, the presence of other compounds and the pH of the environment can also influence its action.

Biochemical Analysis

Biochemical Properties

Adipoylcarnitine is a type of acylcarnitine, a class of compounds that play a crucial role in the transport of long-chain fatty acids into the mitochondria for beta-oxidation . The analysis of carnitine and acylcarnitines, including this compound, has been performed using techniques such as HPLC Electrospray Ionization–Mass Spectrometry .

Cellular Effects

This compound has been found to influence cellular function, particularly in the context of lipid metabolism. For instance, an increase in the levels of acylcarnitines, including this compound, has been observed in the plasma of overweight subjects in response to mild weight loss . This suggests that this compound may play a role in lipid mobilization and utilization in the context of energy balance and weight management .

Molecular Mechanism

The molecular mechanism of action of this compound is closely tied to its role as a carrier molecule in the transport of long-chain fatty acids. It is involved in the formation of acylcarnitines, which are crucial for the transport of fatty acids into the mitochondria for beta-oxidation .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings have been observed over time, particularly in relation to lipid metabolism. For instance, a study found that a 12-week low-calorie diet intervention resulted in a significant increase in the levels of acylcarnitines, including this compound .

Metabolic Pathways

This compound is involved in the carnitine shuttle, a metabolic pathway that transports long-chain fatty acids into the mitochondria for beta-oxidation . This pathway involves several enzymes and cofactors, and plays a crucial role in energy metabolism .

Transport and Distribution

As an acylcarnitine, this compound is involved in the transport of long-chain fatty acids across the inner mitochondrial membrane. This process is facilitated by carnitine palmitoyltransferase I and II, enzymes that convert long-chain fatty acids into their corresponding acylcarnitines, and a translocase that shuttles the acylcarnitines across the membrane .

Subcellular Localization

This compound, like other acylcarnitines, is primarily localized in the mitochondria, where it plays a role in the transport of long-chain fatty acids for beta-oxidation . This subcellular localization is crucial for its function in energy metabolism .

properties

IUPAC Name |

6-[(2R)-1-carboxylato-3-(trimethylazaniumyl)propan-2-yl]oxy-6-oxohexanoate;hydron | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO6/c1-14(2,3)9-10(8-12(17)18)20-13(19)7-5-4-6-11(15)16/h10H,4-9H2,1-3H3,(H-,15,16,17,18)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSVHAXJKBCWVDA-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCCCC(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[H+].C[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CCCCC(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102636-83-9 | |

| Record name | (2R)-3-Carboxy-2-[(5-carboxy-1-oxopentyl)oxy]-N,N,N-trimethyl-1-propanaminium inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102636-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adipoyl-L-carnitine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102636839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ADIPOYL-L-CARNITINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV1E6O6OZV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

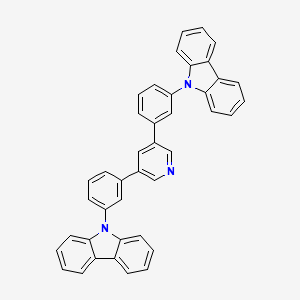

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bis[bis(trimethylsilyl)amino]tin(II)](/img/structure/B6594305.png)

![[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B6594325.png)

![(1Z)-3,4,5,6,7,8-hexadeuterio-1-[(2,4-dimethylphenyl)hydrazinylidene]naphthalen-2-one](/img/structure/B6594343.png)

![2-{[(4-Chloro-2-methoxy-5-methylphenyl)amino]methyl}phenol](/img/structure/B6594354.png)